molecular formula C18H14ClNO3S2 B3981531 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3981531
M. Wt: 391.9 g/mol
InChI Key: PPEXWJYLTAIMEU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by inhibiting the synthesis of cell wall components, such as chitin and glucan. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. Studies have suggested that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity, which makes it a safer alternative to other antimicrobial and anticancer agents. However, this compound has limited solubility in water, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of this compound-based drugs for the treatment of microbial and fungal infections, as well as cancer. Another direction is the synthesis of this compound-based materials for use in various applications, such as catalysis and energy storage. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, this compound is a thiazolidinone compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its low toxicity, antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential effects on human health and the environment.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties. In material science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-5-3-4-11(16(14)23-2)10-15-17(21)20(18(24)25-15)13-8-6-12(19)7-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEXWJYLTAIMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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